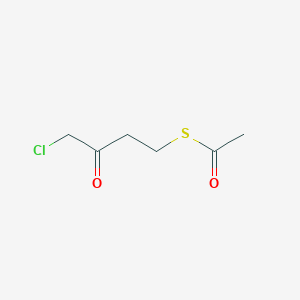![molecular formula C11H11ClN2 B1375948 1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole CAS No. 1279717-11-1](/img/structure/B1375948.png)
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole is a chemical compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It is also known by its IUPAC name, 1-chloro-6,7,8,9-tetrahydro-5H-beta-carboline . This compound is a derivative of beta-carboline, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
The synthesis of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole typically involves the chlorination of the corresponding beta-carboline precursor. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can undergo cyclization reactions to form more complex structures, which are useful in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.
Applications De Recherche Scientifique
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
1-Chloro-5h,6h,7h,8h,9h-pyrido[3,4-b]indole can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential therapeutic uses.
Harmaline: Another psychoactive compound with similar biological activities.
Tetrahydro-beta-carboline: A non-chlorinated derivative with different chemical properties.
The uniqueness of this compound lies in its chlorinated structure, which imparts distinct reactivity and potential biological activities .
Propriétés
IUPAC Name |
1-chloro-6,7,8,9-tetrahydro-5H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h5-6,14H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMAYMOEGHEOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)

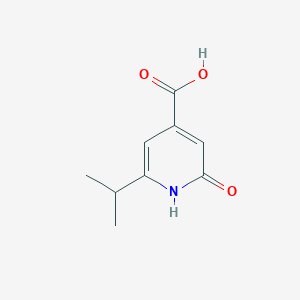


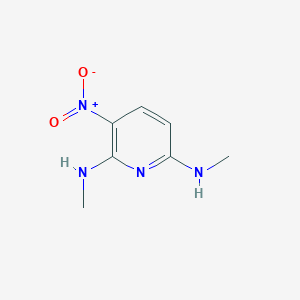

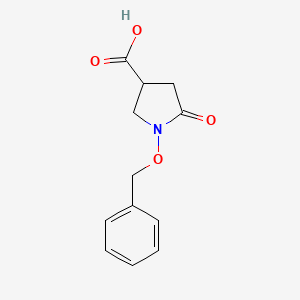
![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)
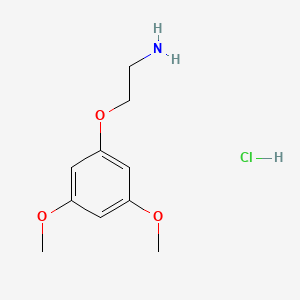
![Butyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B1375887.png)
